molecular formula C22H20O6 B13930835 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester

Cat. No.: B13930835
M. Wt: 380.4 g/mol
InChI Key: QSQMGZFLQFRGTI-UHFFFAOYSA-N
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Description

This compound is a naphthalene derivative featuring a carboxylic acid methyl ester backbone with three distinct substituents: 4-(acetyloxy), 6-methoxy, and 7-(phenylmethoxy) groups. These derivatives are often studied for their physicochemical properties and applications in pharmaceuticals, dyes, and industrial chemistry . The acetyloxy and phenylmethoxy groups likely enhance lipophilicity, influencing solubility and biological activity, while the methoxy group may modulate electronic effects on the aromatic ring.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-acetyloxy-6-methoxy-7-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C22H20O6/c1-14(23)28-19-11-17(22(24)26-3)9-16-10-21(20(25-2)12-18(16)19)27-13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

QSQMGZFLQFRGTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. One common method involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural complexity distinguishes it from simpler 2-naphthalenecarboxylic acid esters. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Applications/Findings
Target compound 4-(acetyloxy), 6-methoxy, 7-(phenylmethoxy) C₂₃H₂₂O₇ 410.42 g/mol Hypothesized use in drug design due to ester stability and substituent-driven lipophilicity.
2-Naphthalenecarboxylic acid, methyl ester (, Entry 9) None C₁₂H₁₀O₂ 186.21 g/mol Basic ester used as a reference in chromatographic studies .
Methyl 6-bromo-2-naphthoate () 6-bromo C₁₂H₉BrO₂ 265.10 g/mol Intermediate in pharmaceuticals; bromine enhances electrophilic reactivity .
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-, methyl ester () 4-hydroxy, 7-methyl C₁₃H₁₂O₃ 216.23 g/mol Studied for solubility and stability; hydroxyl group may limit bioavailability .
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid () Adamantyl, hydroxyl C₂₇H₂₈O₃ 400.51 g/mol Apoptosis inducer in cancer cells; mitochondrial targeting via permeability transition .

Functional Group Impact on Properties

  • Methoxy Group : Electron-donating effects may stabilize the aromatic ring, altering reactivity in synthetic pathways compared to brominated analogs (e.g., Methyl 6-bromo-2-naphthoate) .
  • Comparison with Dyes : Azo derivatives of 2-naphthalenecarboxylic acid (e.g., CI 15850 in ) are used as cosmetic colorants but differ fundamentally in structure and function due to azo linkages and sulfonate groups .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester (CAS Number: 95626-15-6) is a synthetic compound that belongs to the naphthalene family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18O5
  • Molecular Weight : 314.34 g/mol
  • Structure : The compound features a naphthalene backbone with multiple functional groups that may contribute to its biological activity.

Cytotoxicity

Research indicates that derivatives of naphthalene compounds, including the one , exhibit significant cytotoxic properties against various cancer cell lines. A study assessing the cytotoxic effects of several naphthoquinone derivatives demonstrated that modifications on the naphthalene ring significantly influence their activity. For instance, compounds with hydroxyl substitutions showed enhanced cytotoxicity against HeLa cells (cervical cancer) and other tumor cell lines such as IGROV-1 (ovarian carcinoma) and SK-MEL-28 (melanoma) .

The biological activity of naphthalene derivatives is often attributed to their ability to induce apoptosis in cancer cells. The mechanism typically involves:

  • Reactive Oxygen Species (ROS) Generation : Naphthalene derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Modulation of Cell Signaling Pathways : These compounds may affect pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways .

Study on HeLa Cells

In a controlled study, the compound was tested for its cytotoxic effects on HeLa cells over a 24-hour period. The results indicated that treatment with the compound led to:

  • A significant increase in early and late apoptotic cells.
  • A reduction in viable cell populations from 99% in untreated controls to as low as 16.8% in treated groups at higher concentrations .

Comparative Analysis of Naphthoquinones

A comparative study evaluated various naphthoquinone derivatives for their anticancer properties. The findings highlighted that:

  • Compound Variability : Different substituents on the naphthoquinone ring resulted in varying levels of cytotoxicity.
  • Optimal Substituents : Hydroxyl groups at specific positions (C-5 and C-8) were found to enhance activity significantly compared to other configurations .

Summary of Findings

Study FocusKey Findings
Cytotoxicity on HeLa CellsSignificant reduction in viable cells; increased apoptosis observed.
Mechanism of ActionInduction of oxidative stress and modulation of cell signaling pathways.
Comparative ActivitySubstituent positioning critically affects biological activity; optimal hydroxyl groups enhance efficacy.

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